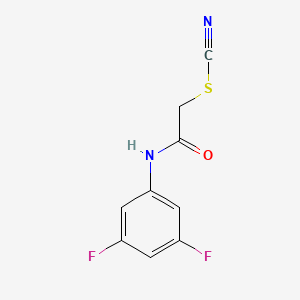
C.I. Acid Brown 314
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Acid Brown 314 is a synthetic dye that belongs to the azo group of dyes. It is commonly used in the textile industry to dye cotton, wool, and silk. In recent years, C.I.
準備方法
Synthetic Routes and Reaction Conditions
C.I. Acid Brown 314 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reactant concentrations. The process may also include purification steps to remove impurities and achieve the desired dye quality .
化学反応の分析
Types of Reactions
C.I. Acid Brown 314 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
CI
Biomedicine: It has shown anticancer properties by inhibiting the growth of cancer cells.
Alzheimer’s Disease: The dye has been studied for its potential use in the treatment of Alzheimer’s disease, as it inhibits the formation of beta-amyloid fibrils.
Textile Industry: It is widely used to dye cotton, wool, and silk, providing vibrant and long-lasting colors.
作用機序
The mechanism by which C.I. Acid Brown 314 exerts its effects involves interactions with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to interfere with cellular processes that promote cancer cell growth. In the case of Alzheimer’s disease, the dye inhibits the aggregation of beta-amyloid peptides, which are implicated in the disease’s pathology .
類似化合物との比較
C.I. Acid Brown 314 is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include other azo dyes such as:
- C.I. Acid Brown 324
- C.I. Acid Brown 349
- C.I. Acid Brown 311
- C.I. Acid Brown 348
- C.I. Acid Brown 354
- C.I. Acid Brown 325
- C.I. Acid Brown 298
- C.I. Acid Brown 355
These compounds share similar synthetic routes and applications but may differ in their specific chemical properties and reactivity.
特性
CAS番号 |
12219-81-7 |
|---|---|
分子式 |
C5H2ClI2N |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



